molecular formula C12H14N2S2 B14340769 Methyl 1-propyl-1H-benzimidazole-2-carbodithioate CAS No. 105391-98-8

Methyl 1-propyl-1H-benzimidazole-2-carbodithioate

Cat. No.: B14340769
CAS No.: 105391-98-8
M. Wt: 250.4 g/mol
InChI Key: CHTICTMOJLLNIV-UHFFFAOYSA-N
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Description

Methyl 1-propyl-1H-benzimidazole-2-carbodithioate: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines. This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at the first position, a propyl group at the second position, and a carbodithioate group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-propyl-1H-benzimidazole-2-carbodithioate typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of the carbodithioate group. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-propyl-1H-benzimidazole-2-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the carbodithioate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzimidazole derivatives.

Properties

CAS No.

105391-98-8

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

methyl 1-propylbenzimidazole-2-carbodithioate

InChI

InChI=1S/C12H14N2S2/c1-3-8-14-10-7-5-4-6-9(10)13-11(14)12(15)16-2/h4-7H,3,8H2,1-2H3

InChI Key

CHTICTMOJLLNIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(=S)SC

Origin of Product

United States

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